

Introduction: The Significance of 3-Bromo-2-chlorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-chlorophenol**

Cat. No.: **B1276391**

[Get Quote](#)

3-Bromo-2-chlorophenol is a halogenated aromatic compound of significant interest in synthetic chemistry. Its utility has been noted in the development of advanced pharmaceutical agents, including PD-1/PD-L1 inhibitors for immunotherapy and dual inhibitors for D2 and DAT receptors, which are relevant for treating schizophrenia.^[1] The thermochemical properties of such intermediates are paramount. Data such as enthalpy of formation, heat capacity, and entropy are critical for reaction modeling, process scale-up, and ensuring thermal safety. A thorough understanding of these parameters allows for the prediction of reaction energetics, optimization of conditions, and prevention of thermal runaway events, which are crucial considerations in drug development and manufacturing.

Compound Identification and Physicochemical Properties

A precise identification of the compound is the first step in any rigorous scientific investigation. The fundamental properties of **3-bromo-2-chlorophenol** are summarized below.

Property	Value	Source(s)
IUPAC Name	3-bromo-2-chlorophenol	[2]
CAS Number	66024-94-0, 863870-87-5	[2]
Molecular Formula	C ₆ H ₄ BrClO	[2]
Molecular Weight	207.45 g/mol	[2]
Melting Point	60 °C	[3]
Boiling Point (Predicted)	246.1 ± 20.0 °C	[3]
Density (Predicted)	1.788 ± 0.06 g/cm ³	[3]
pKa (Predicted)	7.53 ± 0.10	[3]

GHS Hazard and Safety Information

Handling **3-bromo-2-chlorophenol** requires adherence to strict safety protocols due to its hazardous nature. The Globally Harmonized System (GHS) classification provides a universally understood framework for its potential risks.

- GHS Pictogram: Irritant
- Signal Word: Warning

Hazard Statements:[\[2\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

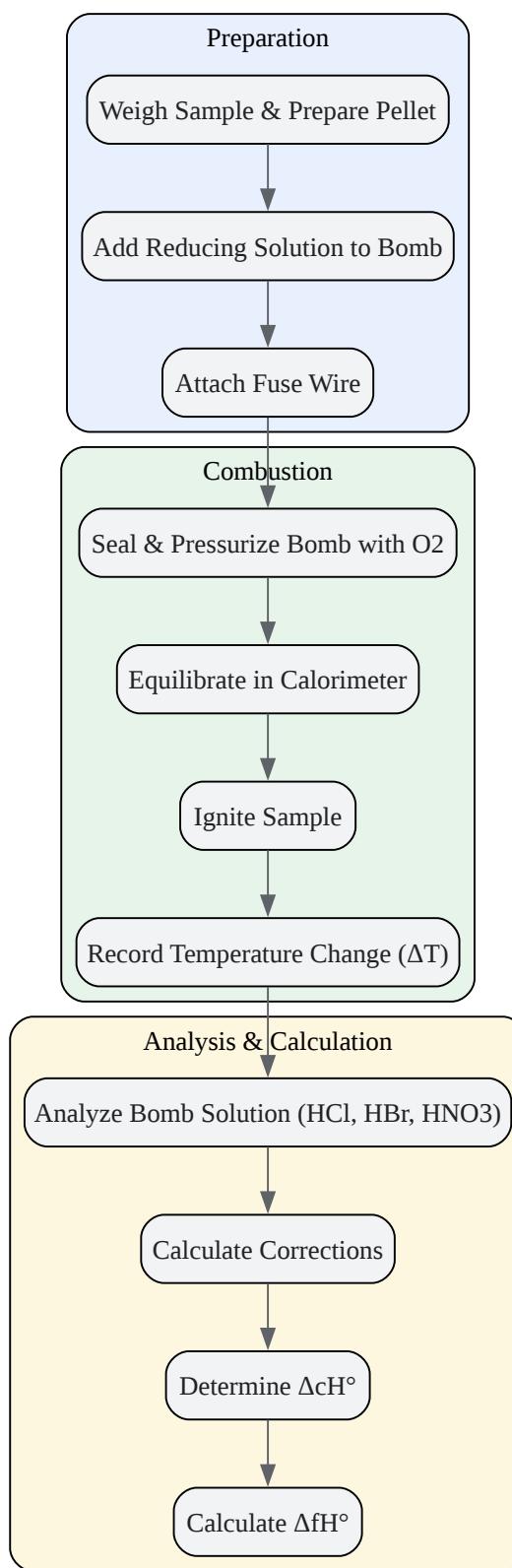
Precautionary Statements: A comprehensive list of precautionary statements includes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

Experimental Determination of Core Thermochemical Data

Direct experimental measurement remains the gold standard for thermochemical data. For halogenated organic compounds like **3-bromo-2-chlorophenol**, specialized techniques are required to ensure accuracy and handle the corrosive byproducts of combustion.

Enthalpy of Formation via Rotating-Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined from the enthalpy of combustion (ΔcH°). For halogenated compounds, this necessitates the use of a rotating-bomb calorimeter.


Causality Behind Experimental Choices: A static bomb calorimeter is insufficient for halogenated compounds because the combustion products (e.g., HCl, HBr, and oxy-acids) would not be uniformly distributed in the final aqueous solution, leading to inaccurate results. The rotation of the bomb after combustion ensures that all gaseous products dissolve completely in a reducing solution (often arsenious oxide or hydrazine dihydrochloride) placed inside the bomb, leading to a well-defined final state that can be accurately analyzed. This self-validating system ensures that the complex mixture of acidic gases is quantitatively captured, which is critical for correcting the measured energy of combustion.^{[4][5]}

Experimental Protocol: Rotating-Bomb Calorimetry

- **Sample Preparation:** A pellet of **3-bromo-2-chlorophenol** (typically 0.8-1.2 g) is accurately weighed.
- **Bomb Setup:** A measured volume of a reducing solution (e.g., arsenious oxide solution) is placed in the bottom of the bomb. The sample pellet is placed in a crucible (e.g., platinum), and a fuse wire is attached to the electrodes, making contact with the sample.
- **Pressurization:** The bomb is sealed and flushed with oxygen before being pressurized to approximately 30 atm.
- **Calorimeter Assembly:** The bomb is submerged in a precisely measured mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium.

- Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).
- Post-Combustion Analysis: The bomb is depressurized, and the internal solution is analyzed to quantify the amounts of nitric acid, hydrochloric acid, and hydrobromic acid formed. The unburned fuse wire is also measured.
- Calculation: The gross heat evolved (Q_{total}) is calculated from ΔT and the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are then applied for the heat of formation of acids and the combustion of the fuse wire to determine the standard internal energy of combustion ($\Delta_c U^\circ$). This is then converted to the standard enthalpy of combustion ($\Delta_c H^\circ$) and subsequently used to calculate the standard enthalpy of formation ($\Delta_f H^\circ$).

Workflow for Enthalpy of Formation Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining ΔfH° using rotating-bomb calorimetry.

Enthalpy of Sublimation via Calvet Microcalorimetry

The enthalpy of sublimation ($\Delta_{\text{subH}}^\circ$) is the energy required for a substance to transition from solid to gas. It is a key parameter for deriving the gas-phase enthalpy of formation from the solid-phase value. Calvet-type microcalorimeters are exceptionally suited for this measurement due to their high sensitivity.[\[6\]](#)

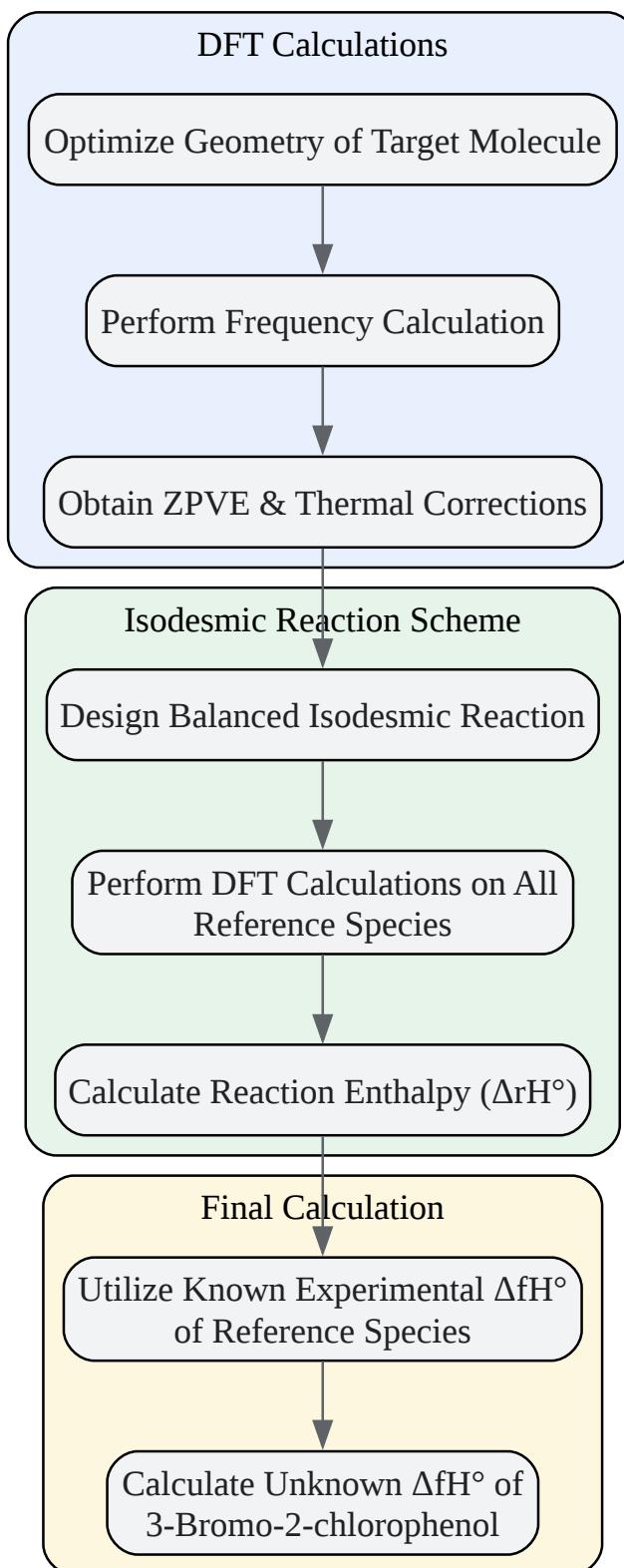
Causality Behind Experimental Choices: The "drop method" in a Calvet microcalorimeter provides a two-for-one data acquisition.[\[6\]](#) The initial endothermic peak upon dropping the room-temperature sample into the heated calorimeter allows for the determination of the heat capacity. The subsequent isothermal sublimation provides a direct and highly accurate measurement of the enthalpy of sublimation. This technique requires only milligram quantities of the sample, a significant advantage when dealing with valuable or newly synthesized materials.

Experimental Protocol: Drop-Sublimation Calorimetry

- **Sample Preparation:** A small amount of crystalline **3-bromo-2-chlorophenol** (1-5 mg) is loaded into a sample cell.
- **Calorimeter Setup:** The Calvet microcalorimeter is set to a constant temperature (T) at which the sample has a measurable vapor pressure.
- **Drop Measurement:** The sample cell, initially at room temperature (298.15 K), is dropped into the pre-heated measurement element of the calorimeter. The heat flow required to bring the sample to temperature T is recorded.
- **Sublimation Measurement:** Once thermal equilibrium is reached, the sample cell is evacuated. The heat flow associated with the isothermal sublimation of the entire sample is measured until the signal returns to the baseline.
- **Calibration:** An electrical calibration is performed by dissipating a known amount of heat inside the cell via the Joule effect to determine the calorimeter's calibration constant.
- **Calculation:** The enthalpy of sublimation at temperature T is calculated from the integrated area of the sublimation peak and the calibration constant. The value is then adjusted to the standard reference temperature of 298.15 K using heat capacity data.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and reliable alternative for estimating thermochemical properties.^[7]


Causality Behind Method Choices: DFT methods, such as B3LYP, provide a good balance between computational cost and accuracy for organic molecules.^[8] The choice of basis set, like 6-311++G(2df,2p), is crucial for accurately describing the electronic structure, especially for molecules containing heavy atoms and lone pairs.^[7] To improve the accuracy of the calculated enthalpy of formation, isodesmic or homodesmotic reactions are employed. These are hypothetical reactions where the types of chemical bonds on both the reactant and product sides are conserved. This systematic approach allows for significant cancellation of errors in the DFT calculations, leading to more reliable results that can often approach experimental accuracy.

Computational Workflow: DFT for Enthalpy of Formation

- **Structure Optimization:** The 3D molecular structure of **3-bromo-2-chlorophenol** is optimized using a selected DFT functional (e.g., B3LYP) and basis set. A frequency calculation is then performed to confirm the structure is a true energy minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
- **Isodesmic Reaction Design:** A balanced hypothetical reaction is constructed. For example: **3-bromo-2-chlorophenol** + benzene → bromobenzene + chlorobenzene + phenol
- **Component Calculation:** The same optimization and frequency calculations are performed for all other molecules in the isodesmic reaction (benzene, bromobenzene, chlorobenzene, phenol).
- **Reaction Enthalpy Calculation:** The enthalpy of the isodesmic reaction (ΔrH°) is calculated from the total electronic energies and thermal corrections of all reactants and products.
- **Enthalpy of Formation Calculation:** The unknown enthalpy of formation of **3-bromo-2-chlorophenol** is derived using the calculated ΔrH° and the known, experimentally

determined standard enthalpies of formation for the other species in the reaction.

Workflow for Computational Thermochemistry

[Click to download full resolution via product page](#)

Caption: Workflow for calculating Δ_fH° using DFT and an isodesmic reaction.

Conclusion

While direct experimental thermochemical data for **3-bromo-2-chlorophenol** is not readily available in the public domain, this guide has outlined the authoritative and validated methodologies required for its determination. For researchers and drug development professionals, a dual-pronged approach is recommended. Computational methods, particularly DFT with isodesmic reaction schemes, can provide rapid and reliable initial estimates. These *in silico* results should then be validated by targeted experimental work using techniques such as rotating-bomb and Calvet microcalorimetry, which remain the definitive source for high-accuracy thermochemical data. This synergistic strategy ensures a robust understanding of the compound's energetic landscape, facilitating safer and more efficient chemical process development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scilit.com [scilit.com]
- 5. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]
- 6. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Introduction: The Significance of 3-Bromo-2-chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276391#thermochemical-data-for-3-bromo-2-chlorophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com